
3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride typically involves multiple steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the attachment of the alkyl side chains. Common reagents used in these reactions include quinoline derivatives, piperidine, and alkyl halides. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the alkyl side chains.
Reduction: Reduction reactions could be used to modify the quinoline core or reduce any ketone groups present.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or modify functional groups on the quinoline or piperidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride would depend on its specific biological activity. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The piperidine ring may enhance its binding affinity to certain targets, while the alkyl side chains could influence its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent also based on the quinoline structure.
Piperidine Derivatives: Compounds like piperidine itself or its substituted derivatives.
Uniqueness
What sets 3-(3-Ethyl-4-piperidyl)-1-(6-((1-methylheptyl)oxy)-3-quinolyl)propan-1-one monohydrochloride apart is its specific combination of functional groups, which may confer unique biological activities or chemical properties not found in other similar compounds.
Propriétés
Numéro CAS |
97358-59-3 |
|---|---|
Formule moléculaire |
C27H41ClN2O2 |
Poids moléculaire |
461.1 g/mol |
Nom IUPAC |
3-(3-ethylpiperidin-4-yl)-1-(6-octan-2-yloxyquinolin-3-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C27H40N2O2.ClH/c1-4-6-7-8-9-20(3)31-25-11-12-26-23(17-25)16-24(19-29-26)27(30)13-10-22-14-15-28-18-21(22)5-2;/h11-12,16-17,19-22,28H,4-10,13-15,18H2,1-3H3;1H |
Clé InChI |
AGWXHINPZOQOJD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC1=CC2=CC(=CN=C2C=C1)C(=O)CCC3CCNCC3CC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


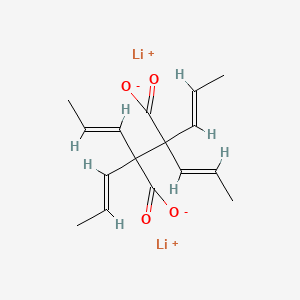
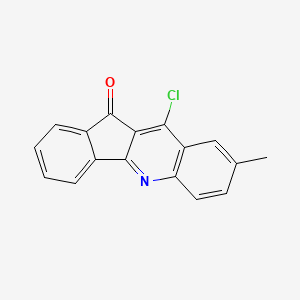
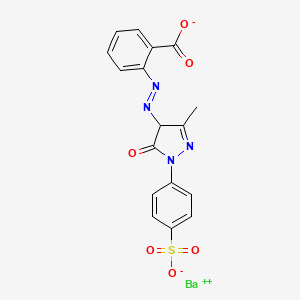
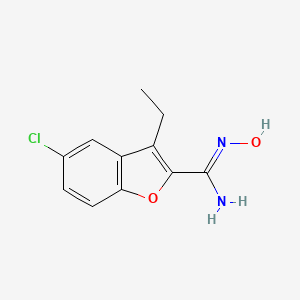

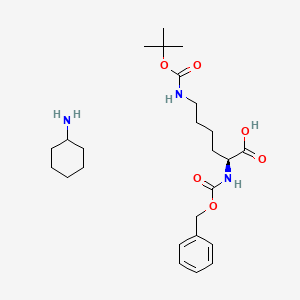
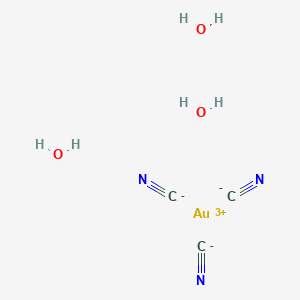
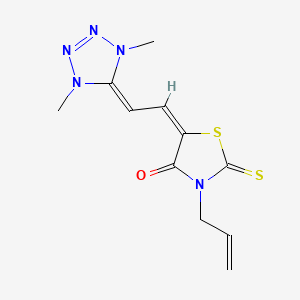
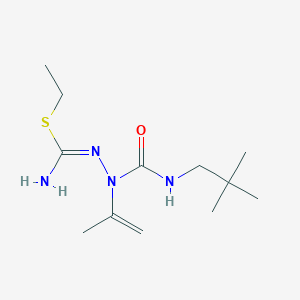
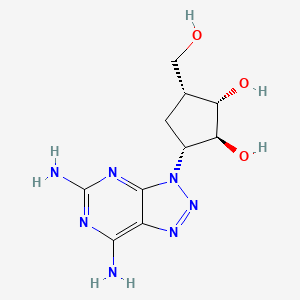
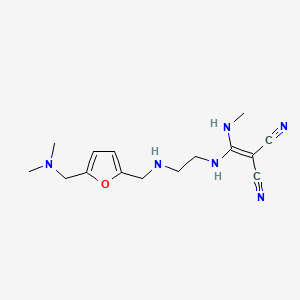
![N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine](/img/structure/B12704066.png)


